4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Catalog No.
S3310412
CAS No.
1408076-30-1
M.F
C7H12F3NO
M. Wt
183.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Lead optimization often fails due to poor ADME from high basicity and metabolic oxidation. This building block introduces a geminal trifluoromethyl/hydroxyl group on a cyclohexane core to: • Reduce amine pKa, enhancing CNS permeability • Increase logP while blocking metabolic hotspots • Provide a rigid scaffold for kinase inhibitor binding pockets. Shown to enable low-nanomolar BTK inhibitor potency. In stock for global shipping.

CAS Number

1408076-30-1

Product Name

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol

Molecular Formula

C7H12F3NO

Molecular Weight

183.17

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2

InChI Key

XQZKKRXYSBWMAL-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)(C(F)(F)F)O

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O

Synonyms

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, 4-Amino-1-(trifluoromethyl)cyclohexanol, 4-Amino-1-trifluoromethylcyclohexanol, 1-Hydroxy-4-amino-1-(trifluoromethyl)cyclohexane

Purity

≥95%

Package Size

100 mg, 500 mg, 1 g, 5 g

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a saturated carbocyclic building block designed for incorporation into drug candidates and advanced chemical scaffolds. Its primary function is to introduce a geminal trifluoromethyl and hydroxyl group onto a cyclohexane ring, a modification that systematically alters key molecular properties. The presence of the highly electronegative trifluoromethyl (CF3) group serves to modulate the basicity (pKa) of the distal amino group, increase lipophilicity (LogP), and block potential sites of metabolic oxidation, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile. [REFS-1, REFS-2] This strategic combination of effects makes it a valuable tool for medicinal chemists during lead optimization.

Research Fit

Cis-configured fluorinated cyclohexanol scaffold for medicinal chemistry
Stereochemical control in SAR and lead optimization studies
Free amine and alcohol groups support diverse synthetic derivatization

Substituting this compound with a non-fluorinated analog, such as 4-aminocyclohexanol, is not a viable cost-saving or simplification strategy in a targeted synthesis campaign. The absence of the trifluoromethyl group leads to a precursor with fundamentally different electronic and steric properties. This results in a final molecule with a significantly higher amine pKa and lower lipophilicity, which can compromise cell permeability and lead to unintended ligand-receptor interactions or altered absorption, distribution, metabolism, and excretion (ADME) profiles. [1] Furthermore, the CF3 group often serves as a metabolic shield; its removal can expose the scaffold to rapid enzymatic degradation, drastically reducing the half-life and potential efficacy of the final active compound. [2]

Substitution Risk

Trans-isomer substitution
Stereochemical inversion alters lipophilicity and basicity; may shift ADME properties and target engagement without re-optimization.
Non-fluorinated analog use
Removal of trifluoromethyl group changes conformational bias and electronic effects, limiting direct scaffold replacement.
Salt form mismatch
Free base versus hydrochloride salt differs in reactivity, solubility, and storage stability; select based on synthetic or formulation stage.

Enhanced BTK Inhibition Potency

In the development of novel Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies, the incorporation of the (1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol moiety was a key structural feature. [1] Patent literature demonstrates that BTK inhibitors synthesized with this building block achieved significantly higher potency compared to analogs lacking the trifluoromethyl group. The specific stereochemistry and electronic influence of the CF3 group are critical for optimal binding in the kinase active site. [REFS-1, REFS-2]

Evidence DimensionBTK Enzyme Inhibition (IC50)
Target Compound DataIC50 values in the low nanomolar range (e.g., < 5 nM) for final compounds containing the moiety.
Comparator Or BaselineNon-fluorinated or alternative analogs showing significantly lower potency (e.g., > 50 nM).
Quantified Difference>10-fold increase in potency.
ConditionsIn vitro BTK enzymatic assay as described in patent literature for oncology drug discovery programs. [<a href="https://patents.google.com/patent/WO2014078423A1/en" target="_blank">1</a>]

This potency increase is crucial for developing effective therapeutics with a wider therapeutic window and potentially lower dose requirements.

Lipophilicity (LogP)
Context-dependent
Cis-isomer LogP = 0.23; trans-isomer LogP = 0.41–0.52; difference ≈0.18–0.29 log units.
Lower LogP suggests distinct hydrophilicity; may influence solubility and permeability in research compounds.
Predicted values; experimental verification recommended.

Basicity Reduction for Optimized Bioavailability

The electron-withdrawing nature of the trifluoromethyl group, even when separated by several sigma bonds, significantly reduces the basicity of the primary amine. [1] This lowers the pKa compared to its non-fluorinated counterpart, 4-aminocyclohexanol. A lower pKa reduces the likelihood of protonation at physiological pH, which can decrease unwanted interactions with acidic phospholipids and improve a drug candidate's overall permeability and oral absorption profile. [2]

Evidence DimensionAmine Basicity (pKa)
Target Compound DataEstimated pKa ≈ 9.1 - 9.4
Comparator Or Baseline4-aminocyclohexanol, pKa ≈ 10.3
Quantified DifferenceReduction of ~1.0 pKa unit.
ConditionsStandard aqueous conditions. Data based on computational predictions and established effects of γ-trifluoromethyl substitution on amine basicity. [REFS-1, REFS-2]

Procuring this building block allows for precise control over a critical physicochemical parameter, helping to avoid issues of poor absorption or off-target ionic interactions common with more basic amines.

Basicity (pKa)
Context-dependent
Cis pKa = 12.42; trans pKa values = 11.83 and 9.65; difference 0.59–2.77 units.
Higher pKa indicates stronger base; ionization state may affect salt formation and biological interactions.
Predicted pKa; experimental pKa may vary.

Metabolic Stability via Oxidative Hotspot Blocking

The trifluoromethyl group is exceptionally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes due to the high strength of the C-F bond. [1] When used to replace a metabolically labile group (like a methyl or unprotected C-H bond) on a cyclohexyl ring, it can act as a 'metabolic shield'. This prevents hydroxylation at or near the point of attachment, a common route of drug inactivation. Studies on various scaffolds show that trifluoromethyl substitution provides a protective effect, reducing the number of metabolic products and increasing the compound's half-life in microsomal stability assays. [2]

Evidence DimensionIn Vitro Metabolic Products
Target Compound DataFinal compounds with the CF3-cyclohexyl moiety show fewer metabolic products.
Comparator Or BaselineAnalogs with a methyl-cyclohexyl or unsubstituted cyclohexyl group often show multiple monohydroxylated metabolites.
Quantified DifferenceUp to a 50% or greater reduction in the number of observed primary metabolites in comparable systems. [<a href="https://www.ncbi.nlm.nih.gov/pubmed/25019567" target="_blank">2</a>]
ConditionsStandard in vitro liver microsomal stability assays (e.g., human or monkey liver microsomes).

Using this building block is a proactive strategy to design drug candidates with improved metabolic stability and longer in vivo half-lives, reducing the risk of costly failures in later-stage development.

Free base vs hydrochloride salt
Specification review
Free base MW 183.17; HCl salt MW 219.63; free base is non-ionic, salt enhances water solubility.
Form choice impacts synthetic reactivity, solubility, and storage; plan procurement accordingly.
Confirm salt form identity via COA.
Vendor purity & QC data
Lot attribute
Cis-isomer: 95% (Fluorochem) vs 98+% with NMR/HPLC/GC (Bidepharm); trans-isomer: 95% (Fluorochem).
Higher purity and analytical documentation aid reproducibility in sensitive assays.
Request batch-specific QC data.
Configurational assignment (FDCS NMR)
Method context
FDCS NMR uses 3JCH coupling to distinguish axial/equatorial CF3; practical alternative to HOESY for routine verification.
Supports stereochemical purity verification of cis-isomer upon receipt.
Class-level applicability; validate for your batch.
HDAC inhibitor patent context
Source review
Trans-isomer derivatives disclosed as HDAC inhibitors (WO2023056121); cis-isomer activity unreported.
Cis-isomer may serve as stereochemical control for HDAC SAR studies.
No cis activity data available; research use only.

Kinase Inhibitor Lead Optimization

This building block is the right choice for kinase inhibitor programs where high potency is essential and where the cyclohexyl moiety can serve as a vector to exit a binding pocket. The demonstrated success in developing potent BTK inhibitors indicates its utility for achieving low-nanomolar activity by providing a rigid scaffold with favorable electronic properties for strong target engagement. [1]

CNS Agents with Oral Bioavailability

For central nervous system (CNS) drug candidates, balancing lipophilicity, pKa, and metabolic stability is critical for crossing the blood-brain barrier. The controlled increase in lipophilicity and decrease in basicity offered by this compound make it a strategic precursor for tuning the ADME properties required for effective CNS penetration and target engagement.

Blocking Metabolic Liabilities to Improve Pharmacokinetics

In development programs where initial leads suffer from rapid clearance due to oxidative metabolism on a carbocyclic ring, this compound serves as a direct solution. Incorporating it can block known metabolic 'hotspots,' thereby increasing the half-life and oral exposure of the drug candidate, justifying its use over a more metabolically vulnerable, non-fluorinated precursor. [2]

Application Fit

Application
Selection Property
Validation Focus
Physicochemical property modulation in lead compounds
Cis-stereochemistry for lower lipophilicity profile
Solubility and permeability screening in research assays
Synthetic route and formulation development
Free base reactivity versus salt form stability
Solubility, stability, and reactivity testing for chosen form
Stereochemical purity verification
Configurational assignment by FDCS NMR
Confirmation of cis-isomer identity and batch consistency
HDAC inhibitor SAR exploration
Cis-isomer as stereochemical control scaffold
Target engagement and selectivity profiling versus trans-isomer

XLogP3

0.9

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